
Barium--oxoplatinum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium–oxoplatinum (1/1) typically involves the reaction of barium salts with platinum compounds under controlled conditions. One common method is the co-precipitation technique, where barium chloride and platinum chloride are mixed in an aqueous solution, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried to obtain barium–oxoplatinum (1/1) .
Industrial Production Methods
Industrial production of barium–oxoplatinum (1/1) may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Barium–oxoplatinum (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of barium and platinum, which can participate in different chemical processes .
Common Reagents and Conditions
Oxidation: Barium–oxoplatinum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium sulfate and platinum oxides, while reduction can produce elemental platinum and barium compounds .
Wissenschaftliche Forschungsanwendungen
Barium–oxoplatinum (1/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions with biological molecules.
Medicine: Barium–oxoplatinum (1/1) is being explored for its potential use in cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the production of advanced materials and coatings, as well as in the development of sensors and electronic devices .
Wirkmechanismus
The mechanism of action of barium–oxoplatinum (1/1) involves its interaction with molecular targets and pathways within cells. The compound can bind to proteins and nucleic acids, affecting their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium sulfate: Used as a contrast agent in medical imaging.
Platinum oxides: Utilized in catalytic converters and other industrial applications
Uniqueness
Barium–oxoplatinum (1/1) is unique due to its combination of barium and platinum, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications that are not possible with other similar compounds .
Conclusion
Barium–oxoplatinum (1/1) is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable material for research and development.
Eigenschaften
CAS-Nummer |
50957-65-8 |
|---|---|
Molekularformel |
BaOPt |
Molekulargewicht |
348.41 g/mol |
InChI |
InChI=1S/Ba.O.Pt |
InChI-Schlüssel |
BIGXVYHHNTVTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pt].[Ba] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


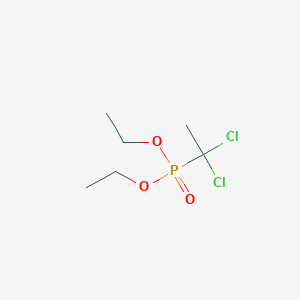
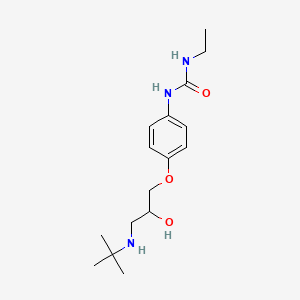

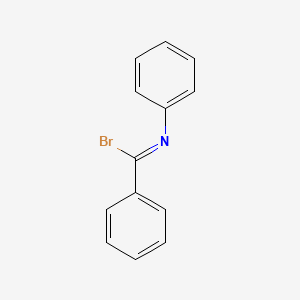
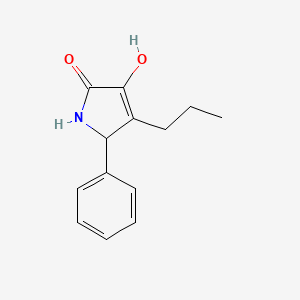
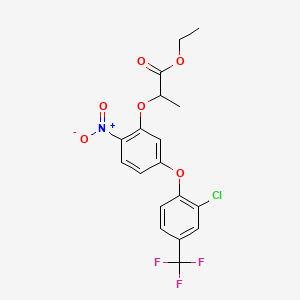
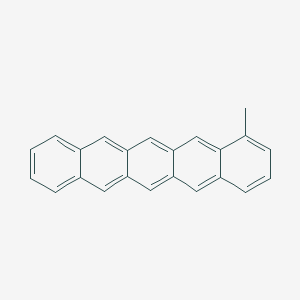
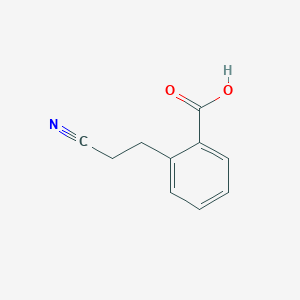
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
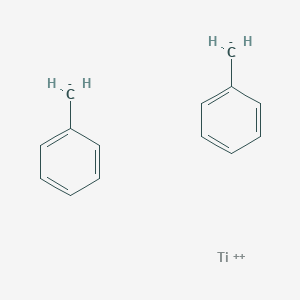
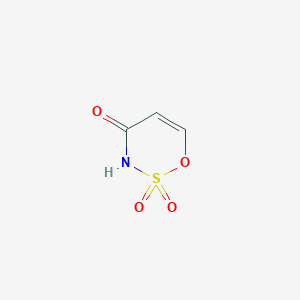
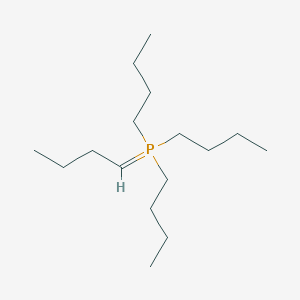
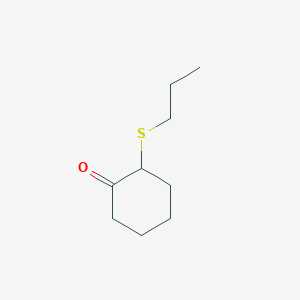
![2-Butenoic acid, 3-methyl-2-[[(methylthio)carbonyl]amino]-, ethyl ester](/img/structure/B14659794.png)
